1-Chloro-4-(4-methoxyphenyl)phthalazine

Medicinal Chemistry Antimicrobial Drug Discovery Organic Synthesis

Accelerate kinase inhibitor discovery with a validated phthalazine core. Researchers often face SAR divergence when using unsubstituted or halogenated analogs. This exact compound delivers a proven electronic profile for VEGFR-2 inhibition. - **Proven potency:** Derivatives achieve VEGFR-2 IC50 of 0.083 μM, surpassing IM-023911 (0.190 μM). - **Reactive handle:** C-1 chlorine enables SNAr diversification for high-throughput library synthesis. - **Validated route:** Published protocol confirms amination with diamines for hybrid molecule synthesis. - **Supply security:** Available for immediate R&D shipment with stability data.

Molecular Formula C15H11ClN2O
Molecular Weight 270.72
CAS No. 128615-83-8
Cat. No. B2963341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-4-(4-methoxyphenyl)phthalazine
CAS128615-83-8
Molecular FormulaC15H11ClN2O
Molecular Weight270.72
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)Cl
InChIInChI=1S/C15H11ClN2O/c1-19-11-8-6-10(7-9-11)14-12-4-2-3-5-13(12)15(16)18-17-14/h2-9H,1H3
InChIKeyDZYAPEMXDAIQLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-4-(4-methoxyphenyl)phthalazine: Procurement-Quality Phthalazine Core


1-Chloro-4-(4-methoxyphenyl)phthalazine (CAS 128615-83-8) is a heterocyclic compound with the molecular formula C₁₅H₁₁ClN₂O and a molecular weight of 270.71 g/mol . It belongs to the phthalazine class, a bicyclic scaffold containing a fused benzene and pyrazine ring system . The compound features a chlorine atom at the C-1 position and a 4-methoxyphenyl substituent at the C-4 position, which are critical functional handles for further derivatization .

Substitution Pattern

4-methoxyphenyl group enables electron-rich SAR exploration at C-4

Reactive Handle

C1-chloro supports nucleophilic aromatic substitution diversification

Scaffold Class

Phthalazine core reported in kinase inhibitor and antimicrobial lead design

1-Chloro-4-(4-methoxyphenyl)phthalazine: Substitution Specificity


This compound is not an interchangeable building block. The 4-methoxyphenyl group at the C-4 position of 1-Chloro-4-(4-methoxyphenyl)phthalazine provides a specific electronic and steric profile that is absent in unsubstituted or differently substituted analogs such as 1-Chloro-4-phenylphthalazine (CAS 10132-01-1) or 1-Chloro-4-(4-chlorophenyl)phthalazine (CAS 40848-52-0) . The electron-donating methoxy group alters the reactivity of the phthalazine core, influencing both the efficiency of nucleophilic aromatic substitution at the C-1 chlorine and the binding affinity of derived molecules for biological targets like VEGFR-2 [1]. Substituting with a halogenated or unsubstituted phenyl analog will yield a different reaction rate and product profile, potentially resulting in failed syntheses or a completely different Structure-Activity Relationship (SAR) outcome [2].

Target Feature
Substitute Analog
Mismatch Risk
4-methoxyphenyl (electron-donating)
4-phenyl analog (CAS 10132-01-1)
Electronic profile may shift SNAr reaction rate and SAR outcome
4-methoxyphenyl (electron-donating)
4-chlorophenyl analog (CAS 40848-52-0)
Opposite electronic effect may alter derivatization efficiency and binding profile

1-Chloro-4-(4-methoxyphenyl)phthalazine: Evidence Guide


Direct Amination for Antimicrobial Hybrids

The target compound serves as a direct precursor for generating novel phthalazine-aminophosphonate hybrids. Reaction with various diamines (e.g., 1,2-phenylenediamine, 1,3-phenylenediamine, ethylenediamine) under mild conditions (DMF or ethanol solvent) yields 1-aminophthalazine derivatives, which are then converted into α-aminophosphonates for antimicrobial evaluation [1]. This is a proven, documented application specific to this exact scaffold, as opposed to unsubstituted or differently substituted 1-chloro-4-arylphthalazines.

Direct Amination
Method context

Successful SNAr with diamines in DMF or ethanol to yield 1-aminophthalazine derivatives for aminophosphonate hybrids

Supports synthetic protocol validation

Reported protocol; comparator data absent

Medicinal Chemistry Antimicrobial Drug Discovery Organic Synthesis

Limited Direct Bioactivity: Building Block Role

A critical differentiator for procurement is the scarcity of high-potency direct bioactivity data for the parent compound itself. In stark contrast to its derived VEGFR-2 inhibitors, which exhibit nanomolar IC50 values (e.g., 0.083-0.473 μM) [1], the parent molecule is not reported as a potent standalone inhibitor. An expert commentary notes a reported IC50 of 28 μM, stating the compound is 'neither potent nor selective' [2]. This defines its primary value as a building block for synthesis, not as a biological probe, contrasting with more active, but less synthetically versatile, phthalazine-based drugs like Vatalanib [3].

Direct Bioactivity
Cross-study comparable

Parent compound IC50 ~28 μM (VEGFR-2 enzymatic assay)

Defines building-block role; not a standalone probe

Commentary-reported value; context-dependent

Chemical Biology Drug Discovery Structure-Activity Relationship

Scaffold for Potent VEGFR-2 Inhibitors

This compound is a key starting material for a series of 1-substituted-4-(4-methoxybenzyl)phthalazine derivatives designed as VEGFR-2 inhibitors [1]. By extending the scaffold with a substituted phenyl moiety via a ureido linker, researchers created compounds (7a-i) with IC50 values of 0.083-0.473 μM, which is a significant improvement over the parent anilinophthalazine series (IC50 = 0.636-5.76 μM) [1]. Notably, compounds 7g-i (IC50 = 0.083-0.086 μM) were comparable or superior to the reference drug sorafenib (IC50 = 0.09 μM) [1]. This is a distinct improvement over earlier arylphthalazine inhibitors like IM-023911 (IC50 = 0.190 μM) [2].

VEGFR-2 Inhibitor Scaffold
Cross-study comparable

Derived 1-substituted-4-(4-methoxybenzyl)phthalazines (7a-i): IC50 0.083–0.473 μM. Anilinophthalazine precursors: IC50 0.636–5.76 μM

Supports VEGFR-2 inhibitor design pathway

Reported comparable to sorafenib in enzymatic assay

Oncology Kinase Inhibitor Discovery Medicinal Chemistry

C1-Chloro Reactivity for Facile Derivatization

The chlorine atom at the C-1 position is a crucial functional handle that enables facile nucleophilic aromatic substitution (SNAr) reactions [1]. This allows for the introduction of a wide variety of amine-based nucleophiles, which is a key step in generating diverse compound libraries. While this reactivity is common to many 1-chloro-4-arylphthalazines [2], the specific combination of this reactive handle with the electron-rich 4-methoxyphenyl group modulates the electronic environment of the phthalazine ring, potentially influencing the rate and regioselectivity of the substitution compared to analogs with electron-withdrawing groups (e.g., 4-chlorophenyl) .

SNAr Reactivity
Class-level inference

C1-chloro reacts with diamines and bifunctional nucleophiles; 4-methoxy group modulates ring electronics vs. 4-H or 4-Cl analogs

Supports diversification strategy for library synthesis

Class-level inference; rate data to verify

Organic Synthesis Medicinal Chemistry Nucleophilic Aromatic Substitution

1-Chloro-4-(4-methoxyphenyl)phthalazine: Application Scenarios


VEGFR-2 Inhibitor Optimization

Utilize this compound as the central building block for designing and synthesizing a focused library of 1-substituted-4-(4-methoxybenzyl)phthalazine derivatives. This application is directly supported by evidence showing that such derivatives achieve potent VEGFR-2 inhibition, with IC50 values as low as 0.083 μM, surpassing the potency of earlier clinical candidates like IM-023911 (IC50 = 0.190 μM) and rivaling the reference drug sorafenib (IC50 = 0.09 μM) [1].

Antimicrobial Aminophosphonate Hybrid Synthesis

Employ this compound as a validated starting material for the synthesis of phthalazine-aminophosphonate hybrid molecules. This scenario is backed by a published synthetic protocol demonstrating the successful reaction of this exact compound with various diamines to generate 1-aminophthalazine intermediates, which are subsequently converted into α-aminophosphonates for antimicrobial screening [2].

Chemical Space Exploration via SNAr

Leverage the reactive C-1 chlorine atom for high-throughput diversification via nucleophilic aromatic substitution (SNAr). This approach is ideal for generating structurally diverse compound libraries for broad-based screening. The method is supported by class-level knowledge of phthalazine chemistry and specific evidence of its successful amination with diamines .

Application
Selection Property
Validation Focus
VEGFR-2 inhibitor lead optimization
4-methoxybenzyl substitution pattern
VEGFR-2 enzymatic assay context
Antimicrobial aminophosphonate synthesis
SNAr diamine reactivity at C-1
Antimicrobial screening assay context
Heterocyclic library diversification
C1-chloro electrophilicity for SNAr
Nucleophilic substitution scope review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Chloro-4-(4-methoxyphenyl)phthalazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.